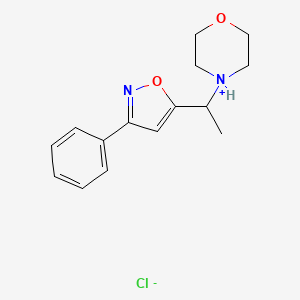
3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride typically involves a multi-step process. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being investigated to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrazole: A five-membered ring with two nitrogen atoms.
Uniqueness
3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholinoethyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Propriétés
Numéro CAS |
14716-63-3 |
|---|---|
Formule moléculaire |
C15H19ClN2O2 |
Poids moléculaire |
294.77 g/mol |
Nom IUPAC |
4-[1-(3-phenyl-1,2-oxazol-5-yl)ethyl]morpholin-4-ium;chloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-12(17-7-9-18-10-8-17)15-11-14(16-19-15)13-5-3-2-4-6-13;/h2-6,11-12H,7-10H2,1H3;1H |
Clé InChI |
VTPVADNPEZYRCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=NO1)C2=CC=CC=C2)[NH+]3CCOCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


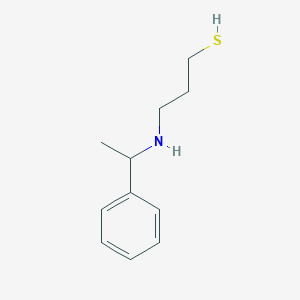
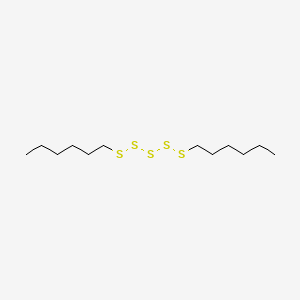
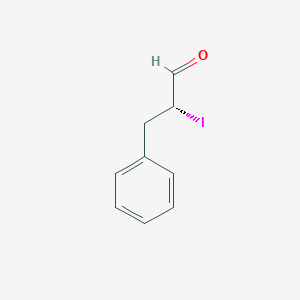

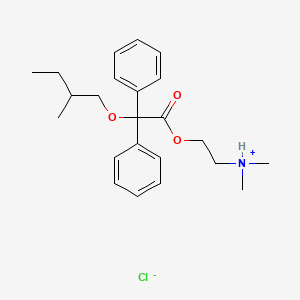
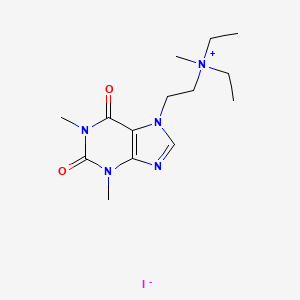
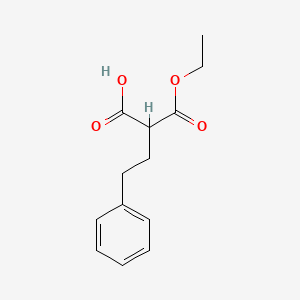
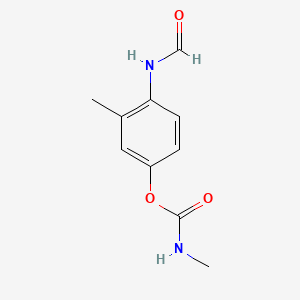

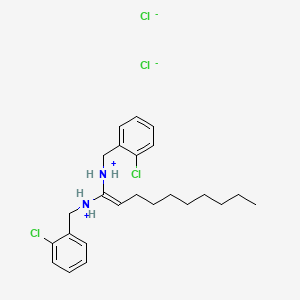
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)

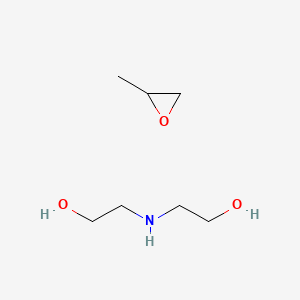
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
